molecular formula C16H15BrClN3O2 B2567773 5-Bromo-2-chloro-3-{3-[(pyridin-4-yl)methoxy]pyrrolidine-1-carbonyl}pyridine CAS No. 1808693-92-6

5-Bromo-2-chloro-3-{3-[(pyridin-4-yl)methoxy]pyrrolidine-1-carbonyl}pyridine

Cat. No. B2567773
CAS RN: 1808693-92-6
M. Wt: 396.67
InChI Key: PGSZUWMHRWHLSZ-UHFFFAOYSA-N
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Description

“5-Bromo-2-chloro-3-{3-[(pyridin-4-yl)methoxy]pyrrolidine-1-carbonyl}pyridine” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole . The compound also contains bromine and chlorine substituents, as well as a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridine and pyrrolidine rings. The bromine and chlorine atoms could be introduced through halogenation reactions . The pyrrolidine ring could be synthesized through a variety of methods, including cyclization reactions . The methoxy group could be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and pyrrolidine rings, as well as the bromine and chlorine substituents. The pyridine ring is planar, while the pyrrolidine ring is puckered . The bromine and chlorine atoms would add significant weight to the molecule, as they are much heavier than carbon, nitrogen, and hydrogen atoms .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions. The pyridine ring could undergo electrophilic substitution reactions, while the pyrrolidine ring could undergo reactions at the nitrogen atom . The bromine and chlorine atoms could be replaced through nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely be a solid at room temperature, given the presence of the heavy bromine and chlorine atoms . Its solubility in various solvents would depend on the polarity of the molecule, which in turn would be influenced by the presence of the polar pyridine ring and the nonpolar pyrrolidine ring .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, it could act by binding to a specific receptor in the body . The pyridine and pyrrolidine rings could be involved in this binding, as could the bromine and chlorine atoms .

Safety and Hazards

This compound could present several safety hazards. For example, it could be harmful if swallowed, inhaled, or if it comes into contact with the skin . It could also cause eye irritation . Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment .

Future Directions

Future research could explore the potential uses of this compound in various fields. For example, it could be investigated for its potential use as a pharmaceutical, given the presence of the pharmacologically active pyridine and pyrrolidine rings . Additionally, its synthesis could be optimized to improve yield and reduce costs .

properties

IUPAC Name

(5-bromo-2-chloropyridin-3-yl)-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClN3O2/c17-12-7-14(15(18)20-8-12)16(22)21-6-3-13(9-21)23-10-11-1-4-19-5-2-11/h1-2,4-5,7-8,13H,3,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSZUWMHRWHLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OCC2=CC=NC=C2)C(=O)C3=C(N=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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